Decane-5,6-diol

Description

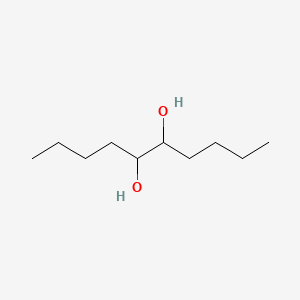

Structure

2D Structure

3D Structure

Properties

CAS No. |

54884-84-3 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

decane-5,6-diol |

InChI |

InChI=1S/C10H22O2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-12H,3-8H2,1-2H3 |

InChI Key |

FUGIIBWTNARRSF-UHFFFAOYSA-N |

SMILES |

CCCCC(C(CCCC)O)O |

Canonical SMILES |

CCCCC(C(CCCC)O)O |

Appearance |

Solid powder |

Other CAS No. |

54884-84-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decane-5,6-diol; decane-5,6-diol. |

Origin of Product |

United States |

Synthesis Methodologies for Decane 5,6 Diol and Its Stereoisomers

Chemo-Enzymatic and Biocatalytic Approaches

Biocatalysis offers an attractive route for synthesizing chiral molecules like decane-5,6-diol due to the high selectivity and mild reaction conditions often associated with enzymes. researchgate.net

Asymmetric Synthesis via Enzyme-Catalyzed Reactions (e.g., using lyases and oxidoreductases)

Enzyme-catalyzed reactions have been successfully employed for the asymmetric synthesis of this compound. A notable approach involves a two-step enzymatic cascade utilizing carboligases (a type of lyase) and oxidoreductases. researchgate.netresearchgate.net In the first step, carboligases such as PfBAL and ApPDCE469G catalyze the formation of a carbon-carbon bond between two molecules of pentanal, yielding (R)- and (S)-5-hydroxydecan-6-one (a 2-hydroxy ketone) researchgate.netresearchgate.net. The second step involves the reduction of the carbonyl group in the hydroxy ketone intermediates by oxidoreductases to form the diol. researchgate.netresearchgate.net For instance, EM-KRED027 has been used as an oxidoreductase to convert (R)-5-hydroxydecan-6-one into (R,R)-5,6-decanediol. researchgate.net Similarly, BlBDH has been utilized to produce meso-5,6-decanediol from (R)-5-hydroxydecan-6-one and (S,S)-5,6-decanediol from (S)-5-hydroxydecan-6-one. researchgate.net This demonstrates the utility of combining lyases and oxidoreductases in sequence to construct the carbon skeleton and subsequently introduce the hydroxyl groups with stereocontrol.

Stereoselective Production of Specific this compound Isomers

The enzymatic cascade approach allows for the stereoselective production of different this compound isomers, including (R,R), (S,S), and meso forms. researchgate.netresearchgate.net By selecting specific carboligases and oxidoreductases, researchers can direct the synthesis towards desired stereoisomers. For the synthesis of 5,6-decanediol, isomeric content values between 72% and >99% have been reported using this method. researchgate.net This highlights the ability of enzymatic methods to achieve high levels of stereocontrol, which is crucial for applications where specific isomers are required. The (5S,6S)-decane-5,6-diol isomer, for example, has a distinct PubChem CID (10931935). nih.gov

Investigation of Enzymatic Cascade Reactions for Diol Formation

The synthesis of this compound via the two-step enzymatic process involving carboligases and oxidoreductases exemplifies the application of enzymatic cascade reactions for diol formation. researchgate.netresearchgate.net This strategy involves coupling multiple enzymatic steps in sequence, often without intermediate purification, to transform starting materials into the final product. researchgate.netnih.gov Enzymatic cascades offer advantages such as increased efficiency, reduced waste, and the ability to perform complex transformations under mild conditions. semanticscholar.org The modular nature of enzymatic cascades allows for the combination of different enzymes to achieve desired reaction pathways and stereochemical outcomes. researchgate.net

Biocatalytic Oxidation Pathways Involving this compound Precursors

While the primary enzymatic synthesis route discussed involves the reduction of a diketone precursor formed by C-C bond formation, biocatalytic oxidation can also be relevant in the context of this compound, particularly in the synthesis or transformation of related compounds or precursors. For instance, decane-5,6-dione can be synthesized through the oxidation of this compound. ontosight.ai This inverse transformation highlights the potential for biocatalytic oxidation in accessing vicinal diketones from diols, or potentially in pathways that might involve the oxidation of other decane (B31447) derivatives to form precursors that are then converted to the diol. Biocatalytic oxidation reactions, often employing enzymes like alcohol dehydrogenases or oxidases, are known for their ability to functionalize various substrates, including alkanes and diols, though direct biocatalytic oxidation pathways specifically yielding this compound precursors from simpler decane derivatives are less commonly reported compared to the reduction of the diketone. researchgate.netnih.gov

Engineering and Optimization of Biocatalysts for Enhanced Stereoselectivity and Yield in Diol Synthesis

To improve the efficiency and selectivity of biocatalytic this compound synthesis, efforts in enzyme engineering and process optimization are crucial. Modifying enzymes through techniques like directed evolution can lead to biocatalysts with enhanced activity, stability, and stereoselectivity. nih.govsemanticscholar.org Optimization of reaction conditions, such as temperature, pH, substrate concentration, and the presence of cofactors or additives, can further improve product yield and isomeric purity. semanticscholar.org Achieving high product concentrations and chiral purity, as reported for the enzymatic synthesis of this compound stereoisomers, is a direct result of successful biocatalyst selection and potentially optimization efforts. researchgate.net

Metal-Catalyzed Dihydroxylation Reactions

Metal-catalyzed dihydroxylation reactions provide an alternative method for synthesizing vicinal diols, including this compound. These methods typically involve the oxidation of an alkene precursor, such as trans-5-decene (B166815), in the presence of a metal catalyst.

A common approach is the osmium-catalyzed dihydroxylation, which is known for its ability to produce cis-1,2-diols stereoselectively. thieme-connect.com The synthesis of this compound from trans-5-decene has been reported using a magnetic osmium catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant. chemicalbook.com This reaction is typically carried out in a solvent mixture, such as acetone-water, at room temperature under an inert atmosphere. chemicalbook.com

The Sharpless asymmetric dihydroxylation is a well-established method that utilizes osmium catalysts along with chiral ligands (such as dihydroquinine or dihydroquinidine (B8771983) derivatives) and a co-oxidant (like NMO or potassium ferricyanide) to achieve high enantioselectivity in the dihydroxylation of prochiral olefins. thieme-connect.com The application of Sharpless conditions to trans-5-decene can lead to the formation of enantiomerically enriched this compound. thieme-connect.comresearchgate.net The stereochemical outcome of the reaction is influenced by the choice of chiral ligand. thieme-connect.com The reaction conditions, including pH, temperature, and solvent system, can be optimized to enhance both conversion and enantioselectivity. thieme-connect.com

Data regarding a specific metal-catalyzed dihydroxylation of trans-5-decene to this compound using a magnetic osmium catalyst mentions reaction conditions involving 4-methylmorpholine (B44366) N-oxide in water/acetone at 20°C for 9 hours under an inert atmosphere. chemicalbook.com

While osmium catalysis is prominent, other transition metals can also catalyze dihydroxylation reactions, although their application specifically for this compound synthesis may be less documented compared to osmium. u-tokyo.ac.jp

Osmium-Catalyzed Dihydroxylation of Corresponding Alkene Precursors (e.g., TRANS-5-DECENE)

Osmium tetroxide (OsO₄) is a widely used catalyst for the syn-dihydroxylation of alkenes, yielding vicinal diols. libretexts.orgwikipedia.org This reaction typically involves the formation of a cyclic osmate ester intermediate, which is subsequently cleaved to release the diol and regenerate the osmium catalyst in a lower oxidation state. libretexts.orgwikipedia.org A stoichiometric oxidant is required to reoxidize the osmium species back to OsO₄, allowing the catalytic cycle to continue. Common co-oxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (B76249) (K₃Fe(CN)₆). wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, trans-5-decene serves as a direct alkene precursor. The dihydroxylation of trans-5-decene using OsO₄ and a co-oxidant like NMO in a solvent system such as acetone/water can yield this compound. chemicalbook.com This method typically produces the racemic mixture of the anti diastereomer (specifically the (5R,6R) and (5S,6S) enantiomers) due to the syn addition of the two hydroxyl groups across the trans double bond. libretexts.org

A general procedure for the osmium-catalyzed dihydroxylation of olefins using NMO as the stoichiometric oxidant involves adding the magnetic osmium catalyst and NMO to a solution of the olefin in acetone-H₂O. chemicalbook.com The reaction is typically carried out at room temperature under an inert atmosphere. chemicalbook.com

Ligand Design for Enantioselective Dihydroxylation Leading to Chiral this compound

To obtain enantiomerically enriched samples of this compound stereoisomers (i.e., the chiral (5R,6R) or (5S,6S) forms), asymmetric dihydroxylation (AD) is employed. The Sharpless asymmetric dihydroxylation is a well-established method that utilizes chiral ligands, typically derived from cinchona alkaloids, in conjunction with an osmium catalyst and a co-oxidant. wikipedia.orgorganic-chemistry.orgencyclopedia.pub

These chiral ligands coordinate to the osmium tetroxide, creating a chiral environment around the active metal center. wikipedia.orgorganic-chemistry.org This chiral environment influences the approach of the prochiral alkene substrate, leading to the preferential formation of one enantiomer of the vicinal diol. wikipedia.orgorganic-chemistry.org The selection of the ligand enantiomer dictates the facial selectivity of the olefin dihydroxylation. wikipedia.org For instance, ligands derived from dihydroquinidine (DHQD) and dihydroquinine (DHQ), such as (DHQD)₂PHAL and (DHQ)₂PHAL, are commonly used, with each promoting the formation of a specific diol enantiomer. wikipedia.orgorganic-chemistry.orgencyclopedia.pub These ligand-catalyst-oxidant mixtures are often available as prepackaged reagents like AD-mix-α and AD-mix-β, which are designed to favor the formation of opposite enantiomers. wikipedia.orgorganic-chemistry.orgencyclopedia.pub

The mechanism of asymmetric dihydroxylation involves the coordination of the ligand to the osmium catalyst, followed by the cycloaddition of the alkene to the metal center. wikipedia.org The chiral ligand accelerates the reaction and transfers chiral information to the product. organic-chemistry.org After the dihydroxylated product is released, the osmium catalyst is reoxidized by the stoichiometric oxidant. wikipedia.orgorganic-chemistry.org

Catalytic System Development and Catalyst Recycling Strategies in Diol Synthesis

The high cost and toxicity of osmium tetroxide have driven efforts to develop more efficient and recyclable catalytic systems for diol synthesis. chem-soc.siresearchgate.netacs.orgsigmaaldrich.com Various strategies have been explored to immobilize or recover the osmium catalyst and chiral ligands. chem-soc.siresearchgate.netacs.orgsigmaaldrich.com

One approach involves supporting the osmium catalyst on solid matrices, such as polymers or magnetic nanoparticles, to facilitate easy separation and reuse by filtration or magnetic decantation. chemicalbook.comchem-soc.siresearchgate.netsigmaaldrich.com For example, magnetic osmium catalysts have been developed and successfully reused for dihydroxylation reactions. chemicalbook.com Similarly, microencapsulated osmium tetroxide catalysts, like Os EnCat™, offer advantages in handling, reduced volatility, and potential for recycling. sigmaaldrich.com These encapsulated catalysts can often be reused multiple times, although some loss of metal may occur. sigmaaldrich.com

Another strategy involves utilizing ionic liquids as recyclable reaction media. chem-soc.siacs.org Ionic liquids can immobilize polar or ionic catalysts, allowing for easy separation of the catalyst-containing phase from the product phase after the reaction. chem-soc.siacs.org Combining immobilized osmium catalysts or ligands with ionic liquids has shown promise for developing recyclable systems for asymmetric dihydroxylation. chem-soc.siresearchgate.netacs.org

Recycling studies have demonstrated that some catalytic systems can be reused for several cycles with minimal loss of activity and enantioselectivity. chem-soc.siresearchgate.net For instance, a system using TentaGel-OsO₄ and a mono-quaternized bis-cinchona alkaloid ligand in an ionic liquid was recycled ten times with high yields and enantioselectivities for the dihydroxylation of various olefins. chem-soc.si

Data Table: Examples of Osmium-Catalyzed Dihydroxylation Systems and Recycling

| Catalyst System | Ligand (for AD) | Co-oxidant | Solvent System | Recycling Capability | Reference |

| Magnetic Osmium Catalyst | Not specified (for racemic) | NMO | Acetone/H₂O | Reused | chemicalbook.com |

| TentaGel-OsO₄ | Mono-quaternized bis-cinchona | Not specified | Ionic Liquid ([bmim]PF₆) | 10 cycles with high yield/ee | chem-soc.si |

| Osmium impregnated on magnetite | Not specified (for syn-diol) | Not specified | Not specified | At least 5 cycles with high yield/ee | researchgate.net |

| OsO₄ in Ionic Liquid ([Bmim]PF₆) | Not specified | Not specified (DMAP effect studied) | Ionic Liquid ([Bmim]PF₆) | Repeatedly recycled and reused | acs.org |

| Os EnCat™40 (Microencapsulated OsO₄) | Not applicable (for general dihydroxylation) | Stoichiometric oxidant | Various | Potential for many recycles | sigmaaldrich.com |

| K₂[OsO₂(OH)₄] | (DHQD)₂PHAL or (DHQ)₂PHAL | NaOCl (Bleach) | t-BuOH/H₂O | Not explicitly quantified recycling for this compound, but general system discussed | thieme-connect.com |

Note: Recycling efficiency can vary depending on the specific substrate and reaction conditions.

Other Conventional Synthetic Approaches

Beyond osmium-catalyzed dihydroxylation, other synthetic strategies can be employed to access this compound and its derivatives.

Strategies for Selective Monofunctionalization of Symmetrical this compound Analogs

While this compound itself is not symmetrical in the sense of having identical ends, the concept of selective monofunctionalization is relevant to diols and can be applied to synthesize derivatives. Selective monofunctionalization of symmetrical diols (e.g., 1,n-decanediols) involves chemically modifying only one of the two identical hydroxyl groups. This is often challenging due to the similar reactivity of the hydroxyl functionalities.

Strategies for selective monofunctionalization of symmetrical diols include using bulky protecting groups, enzymatic methods, or carefully controlled reaction conditions with specific reagents. researchgate.netacs.org For instance, selective monoprotection of symmetrical 1,n-diols can be achieved through the formation and regioselective cleavage of orthoesters or by using acidic ion-exchange resins for monotetrahydropyranyl ether formation. researchgate.net Enzymatic oxidation using alcohol dehydrogenases has also been explored for the enantioselective oxidation of one hydroxyl group in racemic primary-secondary diols, leading to chiral products. researchgate.net While these examples focus on other diols, the underlying principles of selective protection or enzymatic transformation could potentially be adapted or explored for this compound derivatives if a symmetrical precursor or a strategy targeting the differential reactivity of the C5 and C6 hydroxyls were employed.

Multistep Synthesis of this compound Derivatives from Varied Substrates

Multistep synthesis allows for the construction of complex molecules, including diol derivatives, from simpler starting materials through a sequence of reactions. This approach provides flexibility in introducing various functional groups and controlling stereochemistry.

While specific multistep syntheses of this compound derivatives from substrates other than decene are not extensively detailed in the provided search results, the general principles of multistep synthesis apply. Such syntheses could involve:

Chain elongation reactions: Building the ten-carbon chain with functional groups at the desired positions.

Introduction of hydroxyl groups: Utilizing reactions other than direct alkene dihydroxylation, such as epoxide formation followed by hydrolysis (which typically yields anti diols, complementary to the syn diols from OsO₄ dihydroxylation of the same alkene geometry) libretexts.org, or reduction of carbonyl groups.

Functional group interconversions: Modifying existing functional groups to introduce the hydroxyls or other desired substituents.

Another example of a multistep approach, although for a different diol (3,3-dimethylpentane-1,5-diol), involves the synthesis via a dichloride intermediate, which is prepared from ethylene (B1197577) and 2,2-dichloropropane. This highlights how the carbon skeleton can be built and then functionalized to yield the desired diol.

Multistep syntheses often involve careful control of reaction conditions, protecting groups, and purification steps to achieve the desired product with high purity and in good yield.

Stereochemical Investigations of Decane 5,6 Diol

Enantioselective Synthesis and Resolution of Decane-5,6-diol Stereoisomers

Enantioselective synthesis aims to produce one specific enantiomer of a chiral compound in excess of the other. For vicinal diols like this compound, common enantioselective synthesis methods often involve the dihydroxylation of the corresponding alkene (5-decene) using chiral catalysts or reagents. The Sharpless asymmetric dihydroxylation, for example, is a well-established method for the enantioselective synthesis of vicinal diols from alkenes, utilizing osmium tetroxide (OsO₄) in the presence of chiral ligands youtube.commasterorganicchemistry.com. This method allows for the stereocontrolled addition of two hydroxyl groups across a double bond chemistrysteps.com.

Another approach to obtaining enantiopure this compound stereoisomers is through the resolution of a racemic mixture. Resolution involves separating a mixture of enantiomers into the individual pure enantiomers. Common resolution techniques include the formation of diastereomeric salts or esters with a chiral resolving agent, followed by separation based on differences in physical properties such as solubility or crystallization behavior brainly.comresearchgate.net. Kinetic resolution, often employing enzymes like lipases, can also be used, where the enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other unreacted or reacting at a different rate researchgate.netacs.org.

Enzymatic methods have also been explored for the asymmetric synthesis of aliphatic vicinal diols, including 5,6-decanediol. One study describes a two-step enzyme-catalyzed process involving a ligation step using lyases and a subsequent reduction step using oxidoreductases, starting from aldehydes. This method was shown to produce various vicinal diol stereoisomers, including (5S,6S)-decanediol, with high isomeric content and in considerable concentrations researchgate.net.

A representative procedure for the catalytic, enantioselective diboration followed by oxidation has been reported for the synthesis of (5R,6R)-decane-5,6-diol, yielding the product with good enantiomeric excess amazonaws.com.

Determination of Absolute and Relative Configurations of Chiral this compound

Determining the absolute configuration (the precise 3D arrangement of atoms in space) and relative configuration (the stereochemical relationship between multiple chiral centers within the same molecule) of chiral molecules is crucial for understanding their properties and biological activity libretexts.orgspark904.nl. For this compound, with its two chiral centers, four stereoisomers are possible: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). The (5R,6S) and (5S,6R) isomers are enantiomers of each other if the molecule is not meso, but in the case of this compound, the molecule has a plane of symmetry when the hydroxyl groups are trans to each other, making (5R,6S) and (5S,6R) representations of the same meso compound.

Methods for determining absolute configuration include X-ray crystallography, provided suitable crystals can be obtained, and spectroscopic methods such as Vibrational Circular Dichroism (VCD) spark904.nlspectroscopyeurope.com. The modified Mosher's method, which involves forming diastereomeric esters with a chiral auxiliary like MTPA and analyzing the NMR chemical shifts, is also a common technique for determining absolute configuration, particularly for molecules with hydroxyl groups mdpi.com.

Relative configuration can often be determined using NMR spectroscopy, particularly through analysis of coupling constants and NOESY experiments, which provide information about the spatial proximity of protons mdpi.commdpi.com. Formation of cyclic derivatives, such as acetonides, can also help in assigning relative configurations by rigidifying the molecule and allowing for clearer NOE correlations mdpi.com.

For (5R,6R)-decane-5,6-diol, its stereochemistry has been confirmed by comparison to authentic racemic material prepared by osmium tetraoxide dihydroxylation amazonaws.com.

Mechanistic Models for Stereochemical Control in Diol-Forming Reactions

The stereochemical outcome of diol-forming reactions is governed by the reaction mechanism and the factors influencing the approach of reagents to the substrate. In the case of vicinal diols derived from alkenes, such as this compound from 5-decene, the stereochemistry of the resulting diol (syn or anti addition of the hydroxyl groups) is determined during the functionalization of the double bond chemistrysteps.com.

Syn-dihydroxylation, which leads to cis-vicinal diols (where the hydroxyl groups are on the same side of the former alkene plane), typically occurs via concerted mechanisms involving cyclic intermediates. The reaction of alkenes with osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) are classic examples of syn-dihydroxylation youtube.commasterorganicchemistry.com. In the OsO₄-catalyzed reaction, the alkene reacts with OsO₄ to form a cyclic osmate ester, where both oxygen atoms are delivered to the same face of the alkene. Subsequent hydrolysis of the osmate ester liberates the syn-diol youtube.commasterorganicchemistry.com. Chiral ligands in asymmetric dihydroxylation direct the approach of OsO₄ to one face of the alkene over the other, leading to enantioselectivity wikipedia.org.

Anti-dihydroxylation, which results in trans-vicinal diols (where the hydroxyl groups are on opposite sides), usually proceeds through a two-step mechanism involving an epoxide intermediate chemistrysteps.com. The alkene is first epoxidized, often using a peroxy acid. The epoxide is then opened by a nucleophile, such as water in acidic or basic conditions, leading to the anti-diol chemistrysteps.com. The ring-opening of the epoxide occurs with inversion of configuration at the attacked carbon, resulting in the anti relationship of the hydroxyl groups chemistrysteps.com.

Mechanistic studies are crucial for understanding how catalysts and reaction conditions influence the stereochemical outcome and for designing new stereoselective transformations nih.gov.

Diastereoselective Synthesis of this compound Analogs and Derivatives

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others in a reaction that creates new stereocenters or involves existing ones wikipedia.org. For this compound, this could involve the synthesis of modified versions where other functional groups are present in addition to the diol, or where the carbon chain is altered.

While direct information on the diastereoselective synthesis of this compound analogs is limited in the search results, research on the diastereoselective synthesis of other vicinal diols and related structures provides relevant insights. For instance, studies have explored the diastereoselective synthesis of amino diols and other polyhydroxylated compounds, often utilizing reactions like the Henry reaction, dihydroxylation, and reductive amination, followed by separation of diastereomers nih.gov. The synthesis of sphingosine (B13886) analogs, which are amino diols, also involves strategies for controlling the stereochemistry of vicinal diol units tandfonline.com.

Diastereoselective control can be achieved through various means, including the use of chiral auxiliaries, chiral catalysts, or by exploiting inherent diastereotopic faces or groups in the substrate wikipedia.org. The synthesis of spiroacetals, some of which contain diol-like functionalities or are derived from diols, also demonstrates the application of diastereoselective methods researchgate.net. Research on the synthesis of diol derivatives as potential reagents in other chemical transformations, such as in steroid chemistry, highlights the broader context in which diol synthesis and functionalization are relevant researchgate.net.

The development of new reagents and catalytic systems for stereoselective transformations, such as highly stereoselective double allylboration reactions leading to syn-1,5-diols, illustrates ongoing efforts to achieve precise stereochemical control in the synthesis of complex molecules containing multiple hydroxyl groups nih.govnih.gov.

Reactivity and Transformation Pathways of Decane 5,6 Diol

Deoxygenation Reactions to Olefins

Deoxygenation of vicinal diols involves the removal of the two hydroxyl groups to form a carbon-carbon double bond, resulting in an alkene. This transformation is particularly relevant for converting oxygen-rich feedstocks into hydrocarbons. researchgate.netroyalsocietypublishing.orgrsc.org

Formic Acid-Mediated Didehydroxylation of Vicinal Diols

Formic acid has been reported as a reagent for the didehydroxylation of vicinal diols, leading to the formation of corresponding alkenes. aklectures.comescholarship.org This method has been applied to various 1,2-diols, including 1,2-decanediol, which was converted to 1-decene (B1663960) in high yield using formic acid. escholarship.orgrsc.org While specific data for the formic acid-mediated deoxygenation of decane-5,6-diol was not found in the search results, the successful application to other 1,2-diols suggests its potential for this transformation. The reaction typically involves heating the diol with formic acid, often with distillation of the alkene product as it forms. rsc.org

Mechanistic Elucidation of Deoxygenation Processes (e.g., concerted vs. non-concerted pathways)

The mechanisms of vicinal diol deoxygenation can vary depending on the reagents and catalysts used. In metal-catalyzed deoxydehydration (DODH) reactions, a common mechanism involves the condensation of the diol with a metal-oxo bond, followed by reduction of the metal center and subsequent olefin extrusion. researchgate.netroyalsocietypublishing.org Density functional theory (DFT) calculations have been used to study these mechanisms, suggesting different pathways depending on the metal and conditions. royalsocietypublishing.orgrsc.org For example, studies on vanadium-catalyzed DODH have proposed a mechanism involving oxo-abstraction followed by diol condensation. royalsocietypublishing.org Other studies on rhenium catalysts suggest that the reduction of rhenium by a phosphine (B1218219) occurs before diol condensation. rsc.orgresearchgate.net

Formic acid-mediated deoxygenation of diols has been studied mechanistically. Research on the formic acid-mediated deoxygenation of glycerol (B35011) indicated a direct removal of two hydroxyl groups. escholarship.org This contrasts with mechanisms involving hydride transfer from formic acid. escholarship.org

Analysis of Stereospecificity in Alkene Formation from Diols

The stereochemical outcome of alkene formation from vicinal diols is an important aspect of these reactions. Stereospecific deoxygenation of vicinal diols can lead to either cis or trans alkenes depending on the method and the stereochemistry of the starting diol. For instance, certain reagents or catalytic systems can effect stereospecific conversion of vicinal diols into corresponding olefins. redalyc.orgscielo.org.botandfonline.com Studies have shown that the stereochemistry of the diol can dictate the stereochemistry of the resulting alkene. tandfonline.com For example, specific reagents have been shown to effect stereospecific olefination of acyclic vicinal diols through s-cis-elimination, leading to either E- or Z-alkenes depending on the diol isomer. tandfonline.com In the context of metal-catalyzed DODH, some reactions have been reported to be stereospecific, with specific diol isomers yielding corresponding alkene stereoisomers. rsc.org

Selective Oxidation and Reduction Transformations

This compound, as a secondary diol, can undergo selective oxidation and reduction reactions targeting the hydroxyl groups.

Selective Oxidation of Hydroxyl Groups within this compound

Oxidation of vicinal diols can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can selectively target one or both hydroxyl groups, while stronger conditions can lead to oxidative cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. aklectures.comucalgary.caopenstax.org For vicinal diols, oxidative cleavage using reagents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) is a known transformation that breaks the C-C bond and yields two carbonyl compounds. aklectures.comucalgary.caopenstax.orgchemistrysteps.com The type of carbonyl compound formed (aldehyde or ketone) depends on the substitution pattern of the carbon atom bearing the hydroxyl group. aklectures.comchemistrysteps.com For this compound, oxidative cleavage would yield two molecules of pentanal.

Selective oxidation of only one hydroxyl group in a symmetrical secondary diol like this compound to a hydroxyketone (ketol) or further oxidation to a diketone is also possible under controlled conditions. Decane-5,6-dione can be synthesized through the oxidation of this compound. ontosight.ai Permanganate (B83412) oxidation of alkenes has been shown to initially form ketols, which can then be further oxidized to diones. researchgate.net While this study focused on alkene oxidation, it illustrates the potential for sequential oxidation of diol derivatives.

Functional Group Interconversions Leading to Carbonyl Derivatives

The oxidation of this compound can lead to the formation of carbonyl derivatives, specifically ketones. As mentioned, complete oxidative cleavage yields pentanal. aklectures.comucalgary.caopenstax.orgchemistrysteps.com Partial oxidation could potentially yield 5-hydroxydecan-6-one or decane-5,6-dione. ontosight.airesearchgate.net These carbonyl compounds represent functional group interconversions from the original diol structure.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 549550 |

| Formic acid | 284 |

| 1,2-Decanediol | 81868 |

| 1-Decene | 12421 |

| Glycerol | 753 |

| Erythritol | 222277 |

| Pentanal | 8011 |

| Decane-5,6-dione | 140632 |

| Periodic acid | 24852 |

| Sodium periodate | 23665712 |

| 5-Hydroxydecan-6-one | 167387 |

Data Table: Selected Deoxygenation Reactions of Vicinal Diols

While specific quantitative data for this compound deoxygenation with formic acid was not found, the following table illustrates typical outcomes for related vicinal diols undergoing formic acid-mediated deoxygenation based on search results.

| Starting Material | Reagent | Product | Approximate Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-Octanediol | Formic acid | 1-Octene | >90 | escholarship.org |

| 1,2-Decanediol | Formic acid | 1-Decene | 93 | escholarship.orgrsc.org |

| cis-1,2-Cyclopentanediol | Formic acid | Cyclopentene | Not specified, "readily" | escholarship.org |

| cis-1,2-Cyclohexanediol | Formic acid | Cyclohexene | Not specified, "readily" | escholarship.org |

Data Table: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent (Example) | Potential Product(s) | Type of Transformation |

|---|---|---|---|

| This compound | NaIO₄ or HIO₄ | Pentanal | Oxidative Cleavage |

| This compound | Controlled Oxidation | 5-Hydroxydecan-6-one | Partial Oxidation |

| This compound | Stronger Oxidation | Decane-5,6-dione | Oxidation |

Derivatization for Advanced Chemical Synthesis

The derivatization of this compound allows for the introduction of various functional groups or the modification of the existing hydroxyls, enabling its use in the synthesis of a wide range of chemical compounds. These transformations are crucial for tailoring the physical and chemical properties of this compound derivatives for specific applications, including the construction of complex molecular architectures and heterocyclic scaffolds.

Synthesis of Halogenated and Other Functionalized this compound Derivatives

Vicinal diols can be converted into halogenated derivatives through various methods. Catalytic halogenation of organic compounds containing a vicinal diol moiety can be achieved by contacting the diol with a hydrogen halide in the presence of a catalyst, such as an organic compound with a β-diketone or β-keto aldehyde moiety. google.comgoogle.com This process can lead to the substitution of one or both hydroxyl groups with halogen atoms. For instance, treatment of vicinal diols with reagents like PPh₃/NCS can lead to dichlorination, although side product formation via elimination can occur, particularly with sterically hindered substrates. nih.gov Monobromination of diols can be affected by factors like azeotropic removal of water and concentration, which can influence selectivity. organic-chemistry.org Bromo alcohols, which could be formed during partial halogenation of diols, might form aggregates that lower reactivity. organic-chemistry.org

Beyond halogenation, vicinal diols can be functionalized through various reactions. For example, they can be oxidized to aldehydes and ketones depending on the substitution pattern of the hydroxyl-bearing carbons. chemistrysteps.com Oxidizing agents like sodium periodate (NaIO₄) can cleave the C-C bond between the vicinal diols, yielding carbonyl compounds. chemistrysteps.com Primary hydroxyl groups yield formaldehyde, secondary hydroxyl groups yield ketones, and tertiary alcohols result in ketones upon oxidation with NaIO₄. chemistrysteps.com

Formation of Ethers, Esters, and Cyclic Derivatives

This compound, as a diol, can undergo reactions to form ethers and esters. Diols react as alcohols in esterification and ether formation reactions. wikipedia.org For instance, ethylene (B1197577) glycol, a simple diol, is used in polymerization reactions to form polyesters and polyurethanes through repeated esterification processes with a co-monomer like a dioyl dichloride or dioic acid. wikipedia.org Vicinal diols can also be converted to cyclic ethers using an acid catalyst. wikipedia.orgpsu.edu

Esterification of vicinal diols can be achieved under various conditions. The Mitsunobu reaction, for example, can be used for the regioselective esterification of vicinal diols, sometimes proceeding with retention of stereochemistry depending on the substrate. acs.org Studies on monosaccharide-derived vicinal diols under Mitsunobu conditions have shown the formation of monobenzoates with retention of configuration, with regioselectivity influenced by stereoelectronic factors and the presence of neighboring groups. acs.org

The formation of cyclic derivatives is a significant transformation for vicinal diols. Cyclic acetals can be formed by reacting vicinal diols with aldehydes or ketones under acidic conditions, especially when five- or six-membered rings are favored. chemistrysteps.com These cyclic acetals are stable under basic conditions and can be used as protecting groups for carbonyl compounds. chemistrysteps.com Cyclic osmate esters can also be generated from 1,2-diols using reagents like potassium osmate and TMEDA. escholarship.orgacs.org

Cyclization Reactions and Synthesis of this compound-Derived Heterocyclic Scaffolds

Vicinal diols are valuable precursors for the synthesis of heterocyclic compounds through cyclization reactions. Acid-catalyzed cyclization of diols can lead to the formation of cyclic ethers, such as tetrahydrofurans and tetrahydropyrans. wikipedia.orgresearchgate.netmdpi.comthieme-connect.com For example, dehydrative cyclization of diols can be catalyzed by hydrogen bonding in ionic liquids, providing an efficient and metal-free route to O-heterocycles like tetrahydrofurans, tetrahydropyrans, morpholines, and dioxanes. researchgate.net Lewis acid catalysts, such as ferrocenium (B1229745) salts, can also facilitate the dehydrative cyclization of diols to form substituted tetrahydrofurans. mdpi.com

While general methods for cyclization of vicinal diols exist, the specific application to this compound would involve intramolecular reactions leading to oxygen-containing heterocycles. The position of the hydroxyl groups in this compound (on adjacent carbons in the middle of the decane (B31447) chain) would favor the formation of five-membered cyclic ethers (tetrahydrofurans) upon intramolecular cyclization.

Research has explored the synthesis of various heterocyclic scaffolds from vicinal diols or related precursors. For instance, vicinal diols derived from Sharpless asymmetric dihydroxylation have been utilized in the synthesis of saturated heterocycles. beilstein-journals.orgd-nb.info Cyclization strategies involving intramolecular SNAr reactions or Lewis acid-mediated cyclization of cyclic orthoesters derived from triols have been investigated for the synthesis of chroman derivatives. beilstein-journals.orgd-nb.info Biocatalytic approaches using enzyme mutants have also been developed for the synthesis of chiral N- and O-heterocycles via Baldwin cyclization modes of hydroxy- and amino-substituted epoxides and oxetanes, which are related to diol chemistry. nih.gov

The synthesis of cyclic ethers from diols can involve different strategies, including intramolecular C-O bond formation. thieme-connect.com The ring size of the cyclic ether formed depends on the chain length between the hydroxyl groups and the reaction conditions. psu.edu

While direct examples of cyclization reactions specifically using this compound to form heterocyclic scaffolds are not extensively detailed in the provided search results, the general principles and methodologies applied to other vicinal diols are applicable. The intramolecular cyclization of this compound would likely involve one hydroxyl group acting as a nucleophile attacking an activated form of the other hydroxyl group or an adjacent carbon, leading to the formation of a cyclic ether. The resulting heterocyclic scaffold would be a substituted tetrahydrofuran.

Here is a summary of some reactions discussed for vicinal diols that are relevant to the potential derivatization of this compound:

| Reaction Type | Reagents/Conditions | Products | Relevant Citations |

| Halogenation | Hydrogen halide, β-diketone/β-keto aldehyde catalyst | Halogenated diol derivatives | google.comgoogle.com |

| Dichlorination | PPh₃/NCS | Dichloro derivatives | nih.gov |

| Oxidation (cleavage) | NaIO₄ | Aldehydes, Ketones | chemistrysteps.com |

| Esterification | Various methods, e.g., Mitsunobu reaction | Esters | wikipedia.orgacs.org |

| Ether Formation | Acid catalyst | Ethers, Cyclic ethers | wikipedia.orgpsu.edu |

| Cyclic Acetal (B89532) Formation | Aldehydes or Ketones, Acid catalyst | Cyclic acetals | chemistrysteps.com |

| Cyclic Osmate Ester Formation | Potassium osmate, TMEDA | Cyclic osmate esters | escholarship.orgacs.org |

| Dehydrative Cyclization | Acid catalysts, Ionic liquids (hydrogen bonding) | Cyclic ethers (Tetrahydrofurans, Tetrahydropyrans, etc.) | wikipedia.orgresearchgate.netmdpi.comthieme-connect.com |

Advanced Spectroscopic and Structural Analysis of Decane 5,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

Comprehensive 1D (¹H, ¹³C) NMR for Structural Elucidation

¹H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environments, and their connectivity based on spin-spin coupling patterns. For Decane-5,6-diol, the ¹H NMR spectrum would show distinct signals for the protons on the carbons bearing the hydroxyl groups (C5 and C6), as well as signals for the methylene (B1212753) and methyl protons in the alkyl chains. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atoms. Signals for the hydroxyl protons (-OH) are typically observed as singlets, though their position can vary depending on concentration and solvent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbons directly bonded to the hydroxyl groups (C5 and C6) would be deshielded compared to the other methylene carbons due to the electronegativity of oxygen. The signals for the carbons further down the alkyl chain would appear at characteristic chemical shifts for primary, secondary, and tertiary carbons. Analysis of the number of signals and their chemical shifts in both the ¹H and ¹³C NMR spectra helps confirm the presence of the decane (B31447) backbone and the two hydroxyl groups at the 5 and 6 positions. A study on (5R,6R)-decane-5,6-diol reported ¹H NMR data including signals for the CH₂CHOH, OH, CH₂, and CH₃ groups, along with corresponding ¹³C NMR data amazonaws.com. Another source shows a ¹³C NMR spectrum for meso-5,6-Decanediol spectrabase.com.

An example of how 1D NMR data is presented can be seen in a study on (5R, 6R)-decane-5, 6-diol, which reported ¹H NMR chemical shifts (δ) in ppm and multiplicities, as well as ¹³C NMR chemical shifts (δ) in ppm amazonaws.com.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 3.39 | br s | CH₂CHOH |

| ¹H | 1.92 | br s | OH |

| ¹H | 1.54-1.25 | m | CH₂ |

| ¹H | 0.89 | t, J = 7.0 Hz | CH₃ |

| ¹³C | 74.5 | - | C5/C6 |

| ¹³C | 33.3 | - | CH₂ adjacent to CHOH |

| ¹³C | 27.8 | - | CH₂ further from CHOH |

| ¹³C | 22.7 | - | CH₂ further from CHOH |

| ¹³C | 14.0 | - | CH₃ |

Note: The provided ¹H NMR data in the source amazonaws.com is somewhat simplified (e.g., "br s" for broad singlet, "m" for multiplet), and a full interpretation requires detailed analysis of coupling constants (J values) which are only partially provided.

Application of 2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide more detailed information about the relationships between nuclei. COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that reveals through-bond couplings between protons. A COSY spectrum of this compound would show cross-peaks correlating coupled protons, helping to trace the connectivity of the carbon-hydrogen framework. For example, cross-peaks would be observed between the protons on C5 and the adjacent methylene protons, and between the protons on C6 and their adjacent methylene protons. COSY is widely used to identify proton coupling partners, which is related to the carbon skeleton connectivity magritek.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a homonuclear correlation experiment that reveals through-space spatial proximity between protons, regardless of whether they are coupled through bonds. This technique is particularly useful for determining the relative stereochemistry of molecules, including diols libretexts.org. For this compound, NOESY correlations could provide information about the spatial arrangement of the hydroxyl groups and the alkyl chains, helping to differentiate between diastereomers (meso vs. chiral pair) and potentially determine the relative configuration of the chiral centers. While specific NOESY data for this compound was not found, the technique's application to determining stereochemical relationships in diols is well-established libretexts.org.

Chiral NMR Reagents and Methods for Enantiomeric Excess Determination

For chiral compounds like the enantiomers of this compound, determining the enantiomeric excess (ee) is crucial. NMR spectroscopy can be used for this purpose, typically by creating diastereomeric environments for the enantiomers. This can be achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) rsc.orgrsc.orgnih.govresearchgate.netcam.ac.uk.

Chiral solvating agents interact non-covalently with the enantiomers, forming transient diastereomeric complexes that have slightly different NMR chemical shifts. By adding a CSA to a solution of the chiral diol, the signals for the protons (or carbons) of each enantiomer can become spectroscopically non-equivalent and appear as separate peaks in the NMR spectrum. The integration of these separated peaks allows for the determination of the ratio of enantiomers and thus the ee researchgate.net.

Chiral derivatizing agents, on the other hand, react covalently with the enantiomers to form diastereomers. These diastereomers are stable compounds with distinct physical and spectroscopic properties, including different NMR spectra. By reacting a racemic mixture of this compound with a chiral derivatizing agent, a mixture of diastereomers is formed. The ratio of these diastereomers can be determined by NMR (e.g., ¹H, ¹³C, or even ³¹P NMR if a phosphorus-containing CDA is used), which directly reflects the enantiomeric ratio of the original diol rsc.orgrsc.orgnih.govcam.ac.uklookchem.com. Chiral boric acids and other chiral reagents have been explored as effective CDAs for diols, leading to the formation of stable cyclic ester compounds that exhibit relatively large chemical shift differences between diastereomers rsc.orgrsc.org.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

GC-MS Analysis for Compound Purity and Identification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is widely used for the analysis of volatile and semi-volatile compounds, making it suitable for analyzing this compound. In GC-MS, a sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected.

GC-MS analysis can be used to assess the purity of a this compound sample by identifying and quantifying any impurities present. The retention time of this compound in the gas chromatograph, coupled with its characteristic mass spectrum, serves as a powerful method for its identification jsmcentral.orgcabidigitallibrary.org. Databases containing mass spectra of known compounds, such as the NIST database, are routinely used to match the experimental mass spectrum of an unknown compound for identification purposes nih.gov. PubChem also lists GC-MS data for this compound, including NIST numbers and top fragment peaks nih.gov.

Fragmentation Pattern Analysis for Structural Characterization

In mass spectrometry, once the molecule is ionized, it often undergoes fragmentation into smaller ions. The pattern of these fragment ions is characteristic of the compound's structure. Analyzing the fragmentation pattern of this compound in the mass spectrum can provide valuable structural information. The molecular ion peak corresponds to the mass-to-charge ratio of the intact molecule. Fragment ions are formed by the cleavage of chemical bonds. For a diol like this compound, common fragmentation pathways would involve cleavages of the carbon-carbon bonds adjacent to the hydroxyl groups, as well as loss of water molecules (-H₂O).

PubChem provides some mass spectrometry data for this compound, including the m/z values of the top peaks in the mass spectrum nih.gov. For example, the top peak is listed at m/z 69, and the second highest at m/z 41 nih.gov. These fragment ions can be rationalized by considering possible fragmentation pathways of the this compound molecule. While a detailed interpretation of the complete fragmentation pattern requires specialized knowledge and potentially comparison with reference spectra, the presence and relative abundance of specific fragment ions provide confirmatory evidence for the proposed structure.

X-ray Crystallography of this compound Derivatives and Related Vicinal Diols

X-ray crystallography is a technique that provides detailed three-dimensional structural information about crystalline compounds, including precise bond lengths, bond angles, and molecular conformation. rsc.org While direct crystal structure data for this compound was not found in the immediate search results, studies on related vicinal diols and their derivatives highlight the application of X-ray crystallography in understanding their solid-state structures.

For example, X-ray diffraction has been used to determine the structures of vicinal diol sesquiterpenes, unequivocally establishing their structures. mdpi.com, nih.gov, researchgate.net X-ray crystallography has also been applied to study the crystal engineering of diols to understand and control hydrogen bonding networks in the solid state. acs.org In another instance, the molecular structure of a tin porphyrin complex with a catechol (a cyclic vicinal diol) ligand was determined by X-ray crystallography to understand its coordination environment and reactivity. iastate.edu These examples demonstrate the power of X-ray crystallography in providing definitive structural information for vicinal diols and their complexes, which is essential for understanding their properties and reactivity. The application of this technique to a crystalline derivative of this compound would provide valuable insights into its solid-state conformation and intermolecular interactions.

Computational Chemical Studies of Decane 5,6 Diol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a widely used computational method in chemistry due to its balance between accuracy and computational cost numberanalytics.com. DFT calculations are valuable for exploring reaction mechanisms and predicting stereoselectivity by determining the energies of reactants, products, intermediates, and transition states numberanalytics.comacs.org. By mapping out the potential energy surface, DFT can help identify the lowest energy pathways for a reaction and understand why certain stereoisomers are favored over others numberanalytics.comacs.org.

While specific DFT studies focusing solely on the reaction mechanisms and stereoselectivity of decane-5,6-diol were not prominently found, computational studies on related vicinal diols and other organic reactions provide a strong basis for understanding how DFT would be applied to this compound acs.orgresearchgate.netacs.orgbeilstein-journals.orgbeilstein-journals.org. For instance, DFT has been used to investigate the vicinal effect on chlorination reactions of diols, highlighting the importance of hydrogen bonding and solvent effects on activation energies researchgate.net. In studies of asymmetric reactions catalyzed by chiral molecules, DFT calculations have been crucial in identifying transition states and understanding the factors that determine stereoselectivity acs.org. The energy barriers calculated for different reaction pathways can explain observed enantiomeric ratios acs.org.

DFT methods, such as B3LYP and M06-2X, are commonly employed for studying reaction dynamics and can be used to construct potential energy surfaces numberanalytics.com. Ab initio methods, while more computationally expensive, offer higher accuracy and are often used to validate DFT results numberanalytics.com. Semi-empirical methods can be useful for larger systems or initial explorations numberanalytics.com.

Molecular Dynamics and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of molecules, including their conformational flexibility and interactions with the environment dovepress.com. Conformational analysis using MD helps to understand the different spatial arrangements a molecule can adopt and their relative stabilities dovepress.comresearchgate.net. For this compound, MD simulations can explore the various conformations arising from rotations around the C-C bonds, particularly the bond between the two hydroxyl-bearing carbons and the adjacent alkyl chains.

MD simulations can provide insights into how intermolecular forces, such as hydrogen bonding, influence the conformational ensemble of diols, especially in different solvents oapen.orgaip.org. Studies on other diols, such as ethylene (B1197577) glycol and hexadecane-1,16-diol, have utilized MD to understand their behavior in water or within crystal structures, revealing details about hydrogen bonding networks and diffusional dynamics researchgate.netoapen.orgaip.orgrsc.org. The flexibility of the alkyl chains in this compound suggests that it can exist in numerous conformations, and MD simulations can sample these different states to determine their populations and the transitions between them. This is particularly relevant for understanding how the conformation of the diol might affect its reactivity or interaction with other molecules.

Computational studies on vicinal diols have shown that they can form stable dimers through multidentate hydrogen bonds, and MD simulations could be used to investigate the dynamics and stability of such interactions involving this compound acs.org.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly those based on DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts ethz.chrsc.orgsciforum.netresearchgate.net. Accurate prediction of NMR shifts can aid in the structural elucidation and verification of organic compounds like this compound rsc.orgresearchgate.net. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's conformation and surrounding molecules rsc.org.

Calculating NMR chemical shifts typically involves computing the nuclear shielding constants for the atoms in a molecule researchgate.net. These calculations are often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT researchgate.net. The accuracy of the predicted shifts depends on the chosen DFT functional and basis set, as well as the consideration of solvent effects if applicable sciforum.netresearchgate.net.

For this compound, computational prediction of ¹H and ¹³C NMR chemical shifts for different possible stereoisomers (enantiomers and meso compound) and conformers could help distinguish between them experimentally. Studies on other organic molecules have demonstrated that computational NMR prediction can be a powerful tool for confirming proposed structures and even revising incorrect assignments researchgate.netnih.gov. Machine learning models trained on DFT-calculated chemical shifts are also emerging as faster alternatives for predicting NMR parameters with good accuracy ethz.chrsc.org.

Elucidation of Potential Energy Surfaces and Transition States for Diol Transformations

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecular system as a function of its geometry numberanalytics.compennylane.ai. Elucidating the PES for transformations involving this compound allows for the identification of stable intermediates (minima on the PES) and transition states (saddle points on the PES) that connect reactants and products numberanalytics.compennylane.aihuntresearchgroup.org.uk. Transition states represent the highest energy point along a reaction pathway and are crucial for understanding reaction rates and mechanisms numberanalytics.compennylane.aifossee.in.

Computational methods, primarily DFT and ab initio methods, are used to construct and analyze PESs numberanalytics.comhuntresearchgroup.org.uk. Techniques such as geometry optimization are used to locate minima and transition states huntresearchgroup.org.uk. Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the transition state numberanalytics.comfossee.in. The Intrinsic Reaction Coordinate (IRC) pathway can be followed from a transition state to confirm that it connects the desired reactants and products numberanalytics.comhuntresearchgroup.org.uk.

For this compound, computational studies could explore various reactions it might undergo, such as oxidation, dehydration, or reactions involving the hydroxyl groups. By mapping the PES for these transformations, researchers can determine the activation energies, identify key intermediates, and understand the step-by-step process of the reaction. While specific studies on this compound transformations were not found, computational investigations of reactions involving other diols and alcohols provide relevant methodologies researchgate.netbeilstein-journals.org. For example, DFT has been applied to study the mechanism of Prins reactions, which can involve diol intermediates beilstein-journals.org. Understanding the PES and transition states is vital for rationalizing experimental observations and designing new synthetic strategies.

Applications of Decane 5,6 Diol in Organic Synthesis

As Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The presence of two adjacent stereocenters makes chiral isomers of decane-5,6-diol valuable candidates for use in asymmetric synthesis. Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Diol-based scaffolds, such as BINOL and TADDOL, are well-established as versatile chiral tools that can catalyze a wide range of reactions by creating a specific chiral environment. nih.gov

Enzymatic synthesis methods have been developed to produce all possible stereoisomers of 5,6-decanediol, including (5S,6S), (5R,6R), and meso forms, with high chiral purity. rwth-aachen.de This accessibility to enantiomerically pure forms is crucial for their application as chiral ligands or auxiliaries. These chiral diols can coordinate with metal centers or reagents, creating a biased environment that favors the formation of one enantiomer of the product over the other. nih.gov While specific, widely commercialized applications of this compound as a chiral auxiliary are not extensively documented, its structural similarity to diols used in established catalytic systems suggests significant potential. For instance, chiral pyridine (B92270) derivatives containing a diol-derived acetal (B89532) have been evaluated as catalysts in asymmetric reactions like the dihydroxylation of olefins. sfu.ca

Table 1: Potential Roles of this compound Stereoisomers in Asymmetric Synthesis

| Role | Mechanism of Action | Potential Reaction Type |

| Chiral Auxiliary | Temporarily attached to a substrate to direct the stereoselective approach of a reagent. | Alkylation reactions, Aldol reactions, Diels-Alder reactions. wikipedia.org |

| Chiral Ligand | Coordinates to a metal catalyst to form a chiral complex that promotes enantioselective transformation. | Asymmetric hydrogenation, Asymmetric epoxidation, Asymmetric dihydroxylation. sfu.ca |

| Organocatalyst | Functions as a catalyst itself, often through hydrogen bonding, to activate substrates enantioselectively. | Asymmetric conjugate additions, Allylation reactions. nih.gov |

As Building Blocks in Polymer Chemistry

Diols are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyurethanes. nih.govl-i.co.uk this compound, with its two hydroxyl groups, can serve as a building block in these polymerization reactions. The use of related long-chain diols, like 1,10-decanediol (B1670011), is well-documented and provides insight into the expected role of this compound.

Polyurethanes: Polyurethanes are produced through the reaction of a diol (or polyol) with a diisocyanate. l-i.co.uk888chem.comallindianpatents.com The diol component forms the "soft segment" of the polymer, influencing its flexibility and thermal properties. The use of decanediols in polyurethane formulations is known, where they contribute to the polymer backbone. allindianpatents.com By reacting this compound with a diisocyanate like hexamethylene diisocyanate (HDI) or methylene (B1212753) diphenyl diisocyanate (MDI), a polyurethane with specific material characteristics can be obtained. l-i.co.ukmdpi.com

Polyesters and Copolyesters: Polyesters are synthesized by the polycondensation of a diol with a dicarboxylic acid or its derivative. nih.gov Bio-based polyesters have been synthesized from 1,10-decanediol and dicarboxylic acids, resulting in semi-crystalline polymers with potential applications as sustainable materials. researchgate.net Similarly, this compound can be polymerized with diacids like terephthalic acid or bio-based alternatives such as 2,5-furandicarboxylic acid to produce polyesters. The vicinal arrangement of the hydroxyl groups in this compound, compared to the terminal arrangement in 1,10-decanediol, would likely result in polymers with different physical properties, such as altered crystallinity and glass transition temperatures. acs.org

Table 2: Polymer Applications of Diols Related to this compound

| Polymer Type | Related Diol Monomer | Co-monomer Example | Resulting Polymer Properties |

| Polyurethane (PU) | Decanediols | Methylene diphenyl diisocyanate (MDI) | Used in foams, elastomers, sealants, and coatings. 888chem.comallindianpatents.com |

| Polyester | 1,10-decanediol | Dimethyl terephthalate | Semi-crystalline polymer with potential as a bio-based material. researchgate.net |

| Copolyester | 1,10-decanediol | 2,5-furandicarboxylic acid, Dimethyl terephthalate | Tunable thermal and mechanical properties. researchgate.net |

As Precursors for the Synthesis of Complex Molecules and Fine Chemicals

The structure of this compound makes it a useful starting material for synthesizing more complex organic molecules, including lactones and pheromone components.

Lactones: Lactones are cyclic esters that are prevalent in nature and are important intermediates in the synthesis of prostaglandins (B1171923) and other bioactive molecules. nih.govmdpi.com One common method for synthesizing lactones is the oxidative lactonization of diols. organic-chemistry.org By selectively oxidizing one of the hydroxyl groups of this compound to a carboxylic acid while the other remains an alcohol, subsequent intramolecular esterification (cyclization) would yield a lactone. Depending on which hydroxyl group is oxidized, different ring-sized lactones could potentially be formed.

Pheromone Components: Many insect pheromones are long-chain aliphatic molecules containing alcohol, acetate, or lactone functional groups. nih.govnih.gov Decanediol-related structures serve as precursors in the synthesis of these semiochemicals. For example, (R,Z)-5-(-)-(1-Decenyl)oxacyclopentan-2-one, also known as (R)-japonilure, is a lactone-based sex pheromone used by the Japanese beetle. researchgate.net The synthesis of such molecules often involves building a C10 backbone and then introducing the necessary functional groups and stereochemistry. This compound provides a C10 scaffold that can be chemically modified to produce these complex target molecules. A general synthesis for alkyl-branched insect pheromones demonstrates the conversion of a ketone to a propargylic alcohol, which is then elaborated into the final decanol-based pheromone. nih.gov

Role as Intermediate in Specialty Chemical Production

Beyond specific applications in polymer chemistry or complex molecule synthesis, this compound functions as a versatile chemical intermediate. Diols are a major class of intermediates used in the chemical industry to produce a wide array of products, including pharmaceuticals, crop protection agents, coatings, and specialty plastics. basf.com

The chiral nature of this compound makes it a valuable building block for specialty chemicals where specific stereoisomers are required, such as in the synthesis of fragrances and pharmaceuticals. lookchem.com For example, derivatives of the related decane-1,2-diol have been synthesized and evaluated as potential antitumor agents, highlighting the role of such diols as scaffolds for developing new pharmaceutical compounds. nih.gov Diols like 1,6-hexanediol (B165255) are key industrial intermediates for producing high-volume chemicals like hexamethylenediamine, a monomer for nylon. google.com This illustrates the broader industrial context where diols are crucial for linking basic feedstocks to valuable downstream products.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies for Decane-5,6-diol

Current methods for synthesizing vicinal diols, including this compound, often involve traditional chemical oxidation of alkenes using reagents like osmium tetroxide or potassium permanganate (B83412), which can have environmental drawbacks. wikipedia.orglibretexts.org Future research should prioritize the development of sustainable and green synthetic methodologies. This could involve exploring alternative oxidants, reactions in environmentally benign solvents like water, or the development of metal-free catalytic systems. researchgate.netrsc.orgbohrium.comrsc.org For instance, visible-light photocatalyzed pinacol (B44631) coupling in water has been demonstrated as a green approach for synthesizing vicinal diols from carbonyl compounds. bohrium.com Similarly, the use of in situ generated MnxOy nanoaggregates as catalysts with KMnO₄ and H₂O₂ has been reported as a facile and green synthesis of vicinal cis-diols from olefins. researchgate.netrsc.org Exploring these and other green chemistry principles for the synthesis of this compound from suitable precursors, such as dec-5-ene (B1669984), represents a significant future research direction. chemicalbook.com

Design of Novel Biocatalytic Systems for Enhanced Stereo- and Regioselectivity

Biocatalysis, utilizing enzymes or whole-cell microorganisms, offers a powerful approach for synthesizing chiral compounds with high stereo- and regioselectivity under mild conditions. acs.orgcapes.gov.brscirp.orgrsc.orgacs.orgmdpi.com For a vicinal diol like this compound, which can exist as different stereoisomers (enantiomers and diastereomers), developing biocatalytic systems for the stereoselective synthesis of specific isomers is a key area for future research. nih.gov While biocatalytic approaches for the enantioselective dihydroxylation of aryl olefins and the synthesis of optically active α-aryl vicinal diols have been reported, applying these principles to aliphatic internal alkenes like dec-5-ene for the production of enantiopure this compound remains an unexplored avenue. acs.orgcapes.gov.brrsc.orgrwth-aachen.deresearchgate.net Future work could focus on identifying or engineering enzymes, such as monooxygenases and epoxide hydrolases, or developing cascade biocatalytic processes that can efficiently and selectively convert dec-5-ene or related substrates into desired stereoisomers of this compound. acs.orgscirp.org The immobilization of enzymes on support materials like magnetic nanoparticles could further enhance their stability and reusability in such processes. scirp.org

Exploration of Undiscovered Chemical Transformations and Derivatizations of this compound

While vicinal diols undergo known reactions such as oxidation, cleavage, and protection of hydroxyl groups, the specific chemical transformations and potential derivatizations of this compound may hold unexplored possibilities. wikipedia.orgchemistrysteps.comrsc.orgorgsyn.org Future research could investigate novel reactions unique to the this compound structure, potentially leading to the synthesis of new compounds with interesting properties. This might involve exploring different reaction conditions, catalysts, or reagents to achieve selective functionalization of one or both hydroxyl groups, or to induce skeletal rearrangements. For example, investigating the formation of cyclic structures, ethers, or esters with specific regioselectivity could be fruitful. wikipedia.orgchemistrysteps.com Furthermore, exploring reactions that utilize this compound as a building block for the synthesis of larger, more complex molecules, such as polymers or natural product mimetics, represents an area for future investigation.

Advanced Mechanistic Investigations Utilizing State-of-the-Art Analytical Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and developing new ones. Future research should employ state-of-the-art analytical techniques to gain detailed mechanistic insights. Techniques such as advanced NMR spectroscopy, including chiral NMR methods for determining enantiomeric purity, mass spectrometry (e.g., MALDI-TOF MS), and potentially time-resolved spectroscopic methods, can provide valuable information about intermediates, transition states, and reaction pathways. acs.orgrsc.orgresearchgate.netspringernature.comaip.orguomustansiriyah.edu.iq For instance, rotational spectroscopy coupled with theoretical calculations has been used to study the conformational landscape and hydrogen bonding in vicinal diols, revealing subtle structural details that can influence reactivity. aip.org Applying these advanced techniques to study the specific reactions of this compound can help elucidate complex mechanisms and guide the rational design of catalysts and reaction conditions.

Computational Design and Discovery of New this compound Analogues with Tailored Chemical Reactivity

Computational chemistry and molecular modeling play an increasingly important role in the design and discovery of new molecules with desired properties. sailife.comnih.govresearchgate.netresearchgate.netucy.ac.cy Future research can leverage these tools for the computational design and discovery of new analogues of this compound with tailored chemical reactivity. This could involve using techniques such as quantitative structure-activity relationships (QSAR), molecular docking, molecular dynamics simulations, and density functional theory (DFT) calculations to predict the reactivity, selectivity, and physical properties of potential analogues. nih.govresearchgate.netresearchgate.netucy.ac.cyresearchgate.net By computationally screening libraries of virtual compounds based on the this compound scaffold, researchers can identify promising candidates for synthesis and experimental validation, accelerating the discovery of new molecules with specific chemical behaviors or potential applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Decane-5,6-diol, and how do reaction conditions influence stereochemical outcomes?

- Methodology : this compound is typically synthesized via dihydroxylation of decene precursors using oxidizing agents like osmium tetroxide or catalytic methods with Sharpless asymmetric conditions. Reaction parameters such as temperature (20–25°C), solvent polarity (e.g., THF or acetone), and catalyst loading (1–5 mol%) critically impact stereoselectivity (e.g., erythro vs. threo diastereomers). Researchers should optimize these conditions using controlled experiments with NMR and GC-MS to monitor yields and stereochemistry .

- Key Data : For reproducibility, document reaction times (6–24 hours), solvent ratios, and purification methods (e.g., column chromatography with silica gel).

Q. How can researchers validate the purity and structural integrity of this compound in experimental settings?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze and NMR spectra to confirm hydroxyl group positions and carbon backbone.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 175.16).

- Chromatography : Perform HPLC or GC with polar columns to assess purity (>98% by area normalization).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?

- Methodology : Discrepancies in catalytic efficiency (e.g., enantiomeric excess variations) may stem from impurities in starting materials or solvent effects. Address this by:

- Control Experiments : Compare results using substrates from different suppliers (e.g., TCI America vs. ChemScene LLC) .

- Kinetic Studies : Track reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.

- Statistical Analysis : Apply ANOVA to evaluate significance of variables (e.g., temperature, catalyst type) across replicate trials .

Q. How does the stereochemistry of this compound influence its role as a chiral building block in supramolecular assemblies?

- Methodology : Design comparative studies using enantiopure erythro- and threo-Decane-5,6-diol.

- X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with hydrogen-bonding networks.

- Thermodynamic Analysis : Use DSC or ITC to measure stability differences in self-assembled systems.

- Data Interpretation : Contrast results with computational models (e.g., DFT calculations) to validate mechanistic hypotheses .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

- Safety Measures :

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., aldehydes).

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers design statistically robust experiments to evaluate this compound’s solvent effects in biphasic systems?

- Experimental Design :

- Variable Isolation : Test solvent polarity (e.g., water/hexane mixtures) while keeping temperature and stirring rate constant.

- Replication : Perform ≥3 independent trials to calculate standard deviations.

- Blind Analysis : Use coded samples to minimize bias in data interpretation .

Data Reporting and Reproducibility

Q. What supplementary materials should accompany publications on this compound to ensure reproducibility?

- Essential Appendices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products